molecular formula C14H23N3O4 B12376379 Risevistinel CAS No. 2591344-26-0

Risevistinel

Cat. No.: B12376379
CAS No.: 2591344-26-0
M. Wt: 297.35 g/mol
InChI Key: NFXPEHLDVKVVKA-BFVZDQMLSA-N
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Chemical Reactions Analysis

Risevistinel undergoes various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Risevistinel has a wide range of scientific research applications:

Mechanism of Action

Risevistinel exerts its effects by acting as a positive allosteric modulator of the NMDA receptor. This modulation enhances the receptor’s response to its natural ligand, glutamate, thereby improving synaptic plasticity and cognitive function. The molecular targets involved include the NMDA receptor subunits, which play a crucial role in synaptic transmission and plasticity .

Comparison with Similar Compounds

Risevistinel is unique compared to other NMDA receptor modulators due to its specific positive allosteric modulation properties. Similar compounds include:

These compounds differ in their specific targets and mechanisms of action, highlighting the uniqueness of this compound in its modulation of NMDA receptors.

Properties

CAS No.

2591344-26-0

Molecular Formula

C14H23N3O4

Molecular Weight

297.35 g/mol

IUPAC Name

(2S,3R)-3-hydroxy-2-[(4S)-5-(2-methylpropanoyl)-3-oxo-2,5-diazaspiro[3.4]octan-2-yl]butanamide

InChI

InChI=1S/C14H23N3O4/c1-8(2)12(20)17-6-4-5-14(17)7-16(13(14)21)10(9(3)18)11(15)19/h8-10,18H,4-7H2,1-3H3,(H2,15,19)/t9-,10+,14+/m1/s1

InChI Key

NFXPEHLDVKVVKA-BFVZDQMLSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N)N1C[C@]2(C1=O)CCCN2C(=O)C(C)C)O

Canonical SMILES

CC(C)C(=O)N1CCCC12CN(C2=O)C(C(C)O)C(=O)N

Origin of Product

United States

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